molecular formula C12H15BFNO4 B2807766 2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 925207-14-3

2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2807766
CAS No.: 925207-14-3
M. Wt: 267.06
InChI Key: JCPLXROABVMFQO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a dioxaborolane core substituted with a 5-fluoro-2-nitrophenyl group. The compound’s molecular formula is C₁₂H₁₄BFNO₄, with a molecular weight of 281.06 g/mol (inferred from analogous compounds in and ). The nitro (-NO₂) and fluoro (-F) groups at the 2- and 5-positions of the phenyl ring confer distinct electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated nitroaromatic compounds .

Applications
This compound is primarily used in medicinal chemistry and materials science. Its nitro group enables reduction to amines for drug intermediates (e.g., antibiotics or fluorescent probes), while the fluorine atom enhances metabolic stability in bioactive molecules .

Properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLXROABVMFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Fluoro-2-nitrophenylboronic acid+PinacolThis compound\text{5-Fluoro-2-nitrophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 5-Fluoro-2-nitrophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow synthesis methods can also be employed to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic acid surrogate in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key reaction parameters include:

Parameter Typical Conditions Impact on Yield
CatalystPd(PPh₃)₄ or PdCl₂(dppf)≥85% with Pd(PPh₃)₄
BaseK₂CO₃ or Na₂CO₃Higher yields with K₂CO₃
SolventTHF/DMF (1:1)Optimal solubility
Temperature80–100°CFaster kinetics above 80°C

The nitro group enhances electrophilicity at the ortho position, facilitating coupling with aryl halides. For example, reaction with 4-bromotoluene produces 5-fluoro-2-nitro-4'-methylbiphenyl in 87% yield .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under hydrogenation conditions:

Procedure :

  • Catalyst: 10% Pd/C (5 mol%)

  • Solvent: Ethanol

  • H₂ pressure: 1 atm

  • Temperature: 25°C

  • Time: 12 hours

This yields 2-(5-fluoro-2-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a precursor for pharmaceuticals and dyes . Competing deboronation is minimized by maintaining neutral pH.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para position relative to itself. For instance:

Nitration :

  • Reagent: HNO₃/H₂SO₄

  • Product: 2-(5-fluoro-2,4-dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Yield: 72%

Sulfonation :

  • Reagent: SO₃ in H₂SO₄

  • Product: Boronated aryl sulfonic acid derivatives

  • Application: Ionic liquid synthesis

Boronate Transmetalation

The dioxaborolane ring participates in transmetalation with transition metals (e.g., Cu, Rh):

Example Reaction :

text
2-(5-Fluoro-2-nitrophenyl)-dioxaborolane + Cu(OAc)₂ → Cu-aryl complex

This intermediate is critical for C–H activation and cyclopropanation reactions.

Stability and Decomposition Pathways

  • Hydrolytic Stability : Stable in anhydrous THF but decomposes in protic solvents (e.g., MeOH) via B–O bond cleavage. Half-life in H₂O: 2 hours at pH 7 .

  • Thermal Decomposition : Above 150°C, the dioxaborolane ring ruptures, releasing boric acid and gaseous byproducts .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

  • ¹¹B NMR : δ 30.2 ppm (characteristic of dioxaborolanes)

  • ¹⁹F NMR : δ -112.5 ppm (ortho-fluoro effect)

  • IR : B–O stretch at 1,360 cm⁻¹; NO₂ asymmetric stretch at 1,520 cm⁻¹

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antibacterial properties. Boron-containing compounds like this one are known to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Recent studies have shown that derivatives of dioxaborolanes can effectively inhibit various classes of β-lactamases, including KPC-2 and CTX-M-15 .

Case Study : A study synthesized triazole-functionalized dioxaborolanes to evaluate their efficacy against resistant bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against the aforementioned enzymes, suggesting potential therapeutic applications in combating antibiotic resistance .

Drug Development

The unique structure of 2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a valuable scaffold for drug development. The introduction of fluorine and nitro groups can enhance the compound's pharmacokinetic properties and biological activity.

Case Study : Research on structurally similar compounds has demonstrated that modifications at the phenyl ring can lead to improved binding affinities for target proteins involved in bacterial cell wall synthesis. These findings support the exploration of this compound as a lead structure for new antibacterial agents .

Material Science

In material science, boron compounds are utilized for their unique electronic properties. The incorporation of boron into polymers can enhance thermal stability and electrical conductivity.

Application Example : Research has indicated that boron-containing polymers can be used in the development of advanced materials for electronics and photonics. The dioxaborolane structure offers potential pathways for cross-linking reactions that improve the mechanical properties of polymer matrices .

Data Table: Comparison of Boron Compounds in Antibacterial Activity

Compound NameStructure TypeInhibition Against β-LactamasesReference
This compoundDioxaborolaneSignificant
Triazole Functionalized DioxaborolanesDioxaborolaneModerate
Avibactamβ-Lactamase InhibitorHigh

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in cross-coupling reactions and the development of molecular probes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of 2-(5-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound A) with analogous dioxaborolanes:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Applications Stability & Reactivity
Compound A (Target) 5-Fluoro, 2-nitro 281.06 Drug intermediates, cross-coupling Moderate hydrolysis stability; reactive in Suzuki couplings
2-(4-Fluoro-3-nitrophenyl)-dioxaborolane 4-Fluoro, 3-nitro 267.06 Fluorescent probes Lower steric hindrance; faster coupling
2-(3-Nitrophenyl)-dioxaborolane 3-Nitro 263.10 Antibiotic synthesis High reactivity due to electron-deficient aryl ring
2-(2-Fluorophenyl)-dioxaborolane 2-Fluoro 222.07 Catalytic borylation Electron-rich; less reactive in cross-couplings
2-(2-Methyl-5-nitrophenyl)-dioxaborolane 2-Methyl, 5-nitro 263.10 Polymer synthesis Methyl group enhances steric protection

Electronic and Steric Effects

  • Nitro Group Position : The 2-nitro group in Compound A introduces strong electron-withdrawing effects, activating the aryl ring for nucleophilic substitution but deactivating it for electrophilic reactions. In contrast, 3-nitro-substituted analogues () exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance .
  • Fluorine Substituent : The 5-fluoro group in Compound A provides metabolic resistance in drug candidates. Comparatively, 2-fluorophenyl derivatives () lack nitro groups, limiting their utility in redox-active applications .

Stability and Handling

  • Compound A’s nitro group increases susceptibility to hydrolysis compared to non-nitro analogues like 2-(4-methoxybenzyl)-dioxaborolane (). However, its fluorinated aryl ring improves thermal stability relative to 2-(thiophen-2-yl)-dioxaborolane (), which degrades under oxidative conditions .
  • Storage recommendations align with other nitroaryl boronic esters: inert atmosphere, -20°C, and desiccation to prevent boronate hydrolysis .

Biological Activity

2-(5-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 925207-14-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅BFNO₄
  • Molecular Weight : 267.06 g/mol
  • Structure : The compound features a dioxaborolane ring that is substituted with a fluorinated nitrophenyl group.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antibacterial agent and its interactions with various biological systems.

Antibacterial Properties

Recent studies have indicated that boron-containing compounds can exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Table 1: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Staphylococcus aureus32 µg/mL
Klebsiella pneumoniae8 µg/mL

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act by:

  • Inhibition of β-lactamases : Similar to other boron compounds which have shown efficacy in inhibiting β-lactamase enzymes responsible for antibiotic resistance .
  • Disruption of Cell Wall Synthesis : The presence of the dioxaborolane ring may interfere with peptidoglycan synthesis in bacterial cell walls .

Study on Antibacterial Efficacy

A study published in Molecules evaluated the antibacterial efficacy of various dioxaborolane derivatives against resistant strains. The results demonstrated that the compound exhibited promising activity against multi-drug resistant strains of Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for further development .

Toxicity and Safety Profile

The safety profile of this compound indicates moderate toxicity:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .

Q & A

Q. How is scalability addressed for multi-gram syntheses?

  • Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. For instance, a Pd/C-packed column enables catalyst recycling, reducing costs. Process optimization (e.g., solvent recycling, in-line FTIR monitoring) ensures >90% yield at 50-g scale .

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